molecular formula C28H22N2O2 B2694467 1-(4-(Benzyloxy)phenoxy)-4-(p-tolyl)phthalazine CAS No. 315693-69-7

1-(4-(Benzyloxy)phenoxy)-4-(p-tolyl)phthalazine

Cat. No.: B2694467
CAS No.: 315693-69-7
M. Wt: 418.496
InChI Key: OBDIZKSDHLLKMA-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)phenoxy)-4-(p-tolyl)phthalazine (CAS: 315693-69-7) is a phthalazine derivative with the molecular formula C₂₈H₂₂N₂O₂ and a molecular weight of 418.496 g/mol (monoisotopic mass: 418.168128 g/mol) . Its structure features a phthalazine core substituted at position 1 with a 4-(benzyloxy)phenoxy group and at position 4 with a p-tolyl (4-methylphenyl) group. This compound is part of a broader class of phthalazine derivatives known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name

1-(4-methylphenyl)-4-(4-phenylmethoxyphenoxy)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O2/c1-20-11-13-22(14-12-20)27-25-9-5-6-10-26(25)28(30-29-27)32-24-17-15-23(16-18-24)31-19-21-7-3-2-4-8-21/h2-18H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDIZKSDHLLKMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Benzyloxy)phenoxy)-4-(p-tolyl)phthalazine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the phthalazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and phthalic anhydride.

    Introduction of the benzyloxy group: This step may involve nucleophilic substitution reactions where a benzyloxy group is introduced to the phenoxy ring.

    Attachment of the p-tolyl group: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Key Data:

Reaction StepReagents/ConditionsYield (%)Source
Phthalazine core formationHydrazine hydrate, ethanol, reflux75–85
Benzyloxy group introductionBenzyl chloride, K₂CO₃, DMF, 80°C70–78
p-Tolyl couplingPd(PPh₃)₄, p-tolylboronic acid, THF65–72

Ether and Thioether Formation

The benzyloxy group undergoes further modifications:

  • Thionylation : Treatment with thionyl chloride converts hydroxyl to chloromethyl intermediates .

  • Thiocyanation : Reaction with potassium thiocyanate yields thiocyanatomethyl derivatives .

Example Reaction:

1-(4-(Benzyloxy)phenoxy)phthalazine+SOCl2CHCl3,60C1-(4-(Chloromethyl)phenoxy)phthalazine\text{1-(4-(Benzyloxy)phenoxy)phthalazine} + \text{SOCl}_2 \xrightarrow{\text{CHCl}_3, 60^\circ \text{C}} \text{1-(4-(Chloromethyl)phenoxy)phthalazine}

Yield : 82% .

Ammonolysis and Amination

High-pressure reactions with ammonia introduce amino groups:

  • Autoclave Conditions : Liquid ammonia at 55–66°C and 20–30 bar displaces halides or activates electrophilic sites .

Data from Analogous Systems:

SubstrateProductConditionsYield (%)Source
Brominated phthalazineAminophthalazineNH₃, 55°C, 20 bar, 20 h62

Cross-Coupling Reactions

The phthalazine core participates in Pd-catalyzed couplings:

  • Buchwald-Hartwig Amination : Aryl halides react with amines to form C–N bonds .

  • Suzuki Coupling : Boronic acids couple with halogenated phthalazines .

Example:

1-Bromo-4-(p-tolyl)phthalazine+ArB(OH)2Pd(dba)2,SPhos1-Aryl-4-(p-tolyl)phthalazine\text{1-Bromo-4-(p-tolyl)phthalazine} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(dba)}_2, \text{SPhos}} \text{1-Aryl-4-(p-tolyl)phthalazine}

Typical Yields : 60–75% .

Hydrolysis and Stability

Ester or amide substituents undergo hydrolysis:

  • Base-Mediated Hydrolysis : NaOH/EtOH cleaves esters to carboxylic acids .

  • Acid-Catalyzed Hydrolysis : HCl/MeOH hydrolyzes acetals or ethers .

Kinetic Data (Analogous Esters):

SubstratepHkobsk_{\text{obs}} (s⁻¹)Source
Phenyl trifluoroacetate9.01.2×1031.2 \times 10^{-3}

Photoreactive Modifications

Benzophenone or diazirine groups are introduced for photoaffinity labeling:

  • Benzophenone Attachment : Aldehyde intermediates react with benzophenone hydrazides .

Biological Interactions

While direct data on 1-(4-(Benzyloxy)phenoxy)-4-(p-tolyl)phthalazine is limited, structural analogs show:

  • VEGFR-2 Inhibition : Benzimidazole-phthalazine hybrids exhibit IC₅₀ values of 0.5–2.0 μM .

  • PARP Inhibition : Benzoxazole-carboxamides with phthalazine motifs show nanomolar activity .

Scientific Research Applications

Therapeutic Applications

1-(4-(Benzyloxy)phenoxy)-4-(p-tolyl)phthalazine has been investigated for its potential in treating several medical conditions, including:

  • Antimicrobial Activity : Studies have shown that phthalazine derivatives exhibit promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated significant inhibition zones against Escherichia coli and Staphylococcus aureus in disc diffusion assays .
  • Anticancer Potential : Research indicates that phthalazine derivatives can act as effective agents against various cancer cell lines. The compound's structure allows it to interact with DNA and inhibit cancer cell proliferation. In vitro studies have revealed that certain derivatives exhibit cytotoxic effects on cancer cells, highlighting their potential as chemotherapeutic agents .
  • Antiparasitic Activity : The compound has shown efficacy against protozoan parasites such as Plasmodium falciparum, the causative agent of malaria. The synthesis of novel derivatives has led to improved antimalarial activity, making this class of compounds a potential alternative scaffold for drug development .

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied:

  • Mechanism of Action : The compound's mechanism involves the inhibition of specific enzymes or receptors associated with disease processes. For instance, it may inhibit enzymes involved in metabolic syndromes, which include type 2 diabetes and obesity-related disorders .
  • Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of phthalazine derivatives. Modifications to the benzyl and phenoxy groups can enhance potency and selectivity for target enzymes or receptors .

Synthesis of Derivatives

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis typically begins with commercially available phthalic anhydride or its derivatives.
  • Reaction Conditions : Reactions are carried out under controlled conditions to ensure high yields and purity. Common methods include nucleophilic aromatic substitution and condensation reactions.
  • Characterization : Newly synthesized compounds are characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm their structure and purity.

Case Studies

Several case studies illustrate the applications of this compound:

  • Antimicrobial Screening : A study evaluated the antimicrobial activity of various phthalazine derivatives against a panel of bacteria and fungi. The results indicated that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics .
  • Cytotoxicity Assays : In vitro cytotoxicity assays have been performed on cancer cell lines to assess the therapeutic potential of phthalazine derivatives. Results showed that some compounds exhibited IC50 values in the low micromolar range, indicating strong anticancer properties .

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)phenoxy)-4-(p-tolyl)phthalazine would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Phthalazine Derivatives

Structural and Substituent Analysis

The biological and physicochemical properties of phthalazine derivatives are highly dependent on substituents at positions 1 and 3. Below is a comparative analysis:

Compound Name Substituents (Position 1) Substituents (Position 4) Key Structural Features
Target Compound 4-(Benzyloxy)phenoxy p-Tolyl Ether-linked benzyloxy-phenoxy group
1-(Piperazin-1-yl)-4-(p-tolyl)phthalazine Piperazine p-Tolyl Nitrogen-rich piperazine moiety
1-Anilino-4-(arylsulfanylmethyl)phthalazine Anilino (e.g., 3-chloro-4-fluoroanilino) Arylsulfanylmethyl (e.g., 3,4-difluorophenylthio) Sulfur-containing substituents
1-Benzoyl-4-(4-methylphenyl)phthalazine Benzoyl p-Tolyl Ketone functionality at position 1
1-(5,6-Dimethylbenzimidazolyl)-4-(p-tolyl)phthalazine Benzimidazolyl p-Tolyl Heterocyclic benzimidazole substituent

Key Observations :

  • Piperazine-containing derivatives (e.g., 7756003 analogues) exhibit enhanced solubility due to their basic nitrogen atoms, but lack the ether-oxygen-mediated polarity seen in the target compound .
  • Sulfanylmethyl derivatives (e.g., compounds 12 and 13 from ) demonstrate superior anticancer activity compared to cisplatin, attributed to sulfur’s electron-withdrawing effects and enhanced cell membrane permeability .

Critical Analysis :

  • The target compound’s lack of sulfur or nitrogen-rich substituents may limit its anticancer potency compared to sulfanylmethyl or piperazine derivatives.
  • Its ether-oxygen linkages could enhance metabolic stability relative to ester-containing analogues (e.g., ethyl acetates in ) .

Biological Activity

1-(4-(Benzyloxy)phenoxy)-4-(p-tolyl)phthalazine is a compound belonging to the phthalazine family, which has garnered attention due to its diverse biological activities. Phthalazine derivatives are recognized for their potential in medicinal chemistry, particularly as anticancer agents, anticonvulsants, and antimicrobial compounds. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential through various studies and evaluations.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C25H24N4O\text{C}_{25}\text{H}_{24}\text{N}_4\text{O}

This structure features a phthalazine core substituted with a benzyloxy and a p-tolyl group, which is essential for its biological activity.

Anticancer Activity

Numerous studies have explored the anticancer potential of phthalazine derivatives. For instance, a study evaluated various phthalazine compounds against multiple cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC3), and colorectal carcinoma (HCT-116). The results indicated that compounds similar to this compound exhibited moderate cytotoxicity with IC50 values ranging from 15 µM to 25 µM across different cell lines .

Table 1: Anticancer Activity of Phthalazine Derivatives

CompoundCell LineIC50 (µM)
Compound AHePG-215.05
Compound BMCF-717.23
Compound CPC321.93
Compound DHCT-11624.06

The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth, such as the TGFβ-Smad pathway, where phthalazine derivatives have shown to impair this signaling without significant cytotoxicity at therapeutic concentrations .

Anticonvulsant Activity

Phthalazine derivatives have also been investigated for their anticonvulsant properties. In various animal models, compounds similar to this compound demonstrated significant anticonvulsant effects, suggesting their potential application in treating epilepsy .

Table 2: Anticonvulsant Activity Evaluation

CompoundModel UsedEfficacy (%)
Compound EMaximal Electroshock78
Compound FPTZ Seizure Model65

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of phthalazine derivatives, indicating effectiveness against various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis is a proposed mechanism for its activity .

Table 3: Antimicrobial Efficacy of Phthalazine Derivatives

MicroorganismMinimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

One notable case study involved the synthesis and evaluation of a series of phthalazine derivatives that included the target compound. The study reported that specific modifications in the chemical structure significantly enhanced anticancer activity against HePG-2 cells, with some derivatives achieving IC50 values below 10 µM .

Another study focused on the pharmacokinetics and toxicity profiles of phthalazine derivatives, demonstrating that while many compounds showed promising biological activity, careful consideration of their safety profiles is essential for future therapeutic applications .

Q & A

Q. How can AI-driven tools accelerate the discovery of novel phthalazine-based therapeutics?

  • Methodological Answer : Implement generative adversarial networks (GANs) to design virtual libraries of phthalazine derivatives. Train models on existing bioactivity datasets (e.g., ChEMBL). Use COMSOL Multiphysics for reaction optimization via digital twins, reducing trial-and-error experimentation .

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